molecular formula C12H16N2O3 B5131180 N'-(2-Ethoxyphenyl)-N-ethylethanediamide

N'-(2-Ethoxyphenyl)-N-ethylethanediamide

Cat. No.: B5131180
M. Wt: 236.27 g/mol
InChI Key: UFNUQTJFYONCCQ-UHFFFAOYSA-N
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Description

N’-(2-Ethoxyphenyl)-N-ethylethanediamide is an organic compound characterized by the presence of an ethoxyphenyl group and an ethylethanediamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Ethoxyphenyl)-N-ethylethanediamide typically involves the reaction of 2-ethoxyaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of N’-(2-Ethoxyphenyl)-N-ethylethanediamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-Ethoxyphenyl)-N-ethylethanediamide is unique due to its specific combination of the ethoxyphenyl and ethylethanediamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N'-(2-ethoxyphenyl)-N-ethyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-3-13-11(15)12(16)14-9-7-5-6-8-10(9)17-4-2/h5-8H,3-4H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNUQTJFYONCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NC1=CC=CC=C1OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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